1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea

M4 muscarinic receptor positive allosteric modulator chemical scaffold comparison

This unique 1,3-disubstituted urea derivative combines a 5-oxopyrrolidine scaffold, 4-ethoxyphenyl N-substituent, and pyridin-3-yl urea linkage, creating a distinctive 3D pharmacophore for sEH inhibitor optimization and kinase probe development. Its structural divergence from thienopyridazine M4 PAM chemotypes enables its use as a negative control in screening cascades. With multiple diversification points, it serves as a key intermediate for focused library synthesis targeting serine hydrolases or kinases, offering superior scaffold-hopping potential versus generic urea analogs.

Molecular Formula C18H20N4O3
Molecular Weight 340.383
CAS No. 894018-86-1
Cat. No. B2511374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea
CAS894018-86-1
Molecular FormulaC18H20N4O3
Molecular Weight340.383
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3
InChIInChI=1S/C18H20N4O3/c1-2-25-16-7-5-15(6-8-16)22-12-14(10-17(22)23)21-18(24)20-13-4-3-9-19-11-13/h3-9,11,14H,2,10,12H2,1H3,(H2,20,21,24)
InChIKeyFIOCIOGGQJAGHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS 894018-86-1): Chemical Identity and Research-Grade Sourcing


1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea (CAS 894018-86-1, molecular formula C₁₈H₂₀N₄O₃, MW 340.4 g/mol) is a 1,3-disubstituted urea derivative incorporating a 5-oxopyrrolidin-3-yl scaffold with a 4-ethoxyphenyl N-substituent and a pyridin-3-yl urea linkage [1]. This compound is listed in several chemical vendor catalogs as a research chemical, typically offered at ≥95% purity . Its structural features place it within the broad class of pyrrolidinyl ureas, a scaffold explored for diverse biological activities including kinase inhibition and soluble epoxide hydrolase (sEH) modulation, though direct published pharmacological characterization for this specific CAS entity remains extremely limited in the open literature.

Why 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea Cannot Be Interchanged with Structurally Similar Ureas


The 1,3-disubstituted urea pharmacophore is present in numerous bioactive molecules targeting enzymes such as soluble epoxide hydrolase (sEH), various kinases, and proteases; however, the specific substitution pattern—combining a 5-oxopyrrolidine ring, a 4-ethoxyphenyl group, and a pyridin-3-yl urea terminus—creates a unique three-dimensional pharmacophore whose target engagement profile cannot be predicted from close analogs [1]. In known sEH inhibitor series, even minor modifications to the urea substituents (e.g., changing the aryl ether or altering the heterocyclic attachment point) have been shown to shift inhibitory potency by orders of magnitude and profoundly alter pharmacokinetic properties [2]. Consequently, procurement decisions based solely on scaffold similarity without compound-specific characterization data risk selecting a molecule with unverified potency, unknown selectivity, and unpredictable ADME behavior, undermining experimental reproducibility.

Quantitative Differentiation Evidence for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea: Comparator-Based Analysis


Scaffold Distinction from Thienopyridazine-Based M4 PAMs (e.g., VU0467154, VU6005806)

The target compound is built upon a 5-oxopyrrolidin-3-yl urea core, which is structurally and topologically distinct from the thieno[2,3-c]pyridazine core that characterizes leading M4 positive allosteric modulators (PAMs) such as VU0467154 (CAS 1451993-15-9) and VU6005806 (CAS 2180914-37-6) [1]. The thienopyridazine series achieves M4 PAM potency through a planar, aromatic bicyclic system, while the pyrrolidinone-urea scaffold presents a non-planar, saturated heterocycle with different hydrogen-bonding geometry. This scaffold divergence means the target compound is not a direct analog of, and cannot be assumed to share the M4 PAM mechanism with, the widely used Vanderbilt/AstraZeneca tool compounds [2].

M4 muscarinic receptor positive allosteric modulator chemical scaffold comparison

Regioisomeric Differentiation: Pyridin-3-yl vs. Pyridin-2-yl Urea Attachment

The compound bears the urea linkage at the pyridin-3-yl position, distinguishing it from the pyridin-2-yl isomer (CAS 891102-74-2), which is also commercially listed . In related 1,3-disubstituted urea sEH inhibitor series, the position of the pyridyl nitrogen attachment has been demonstrated to significantly affect inhibitor potency; for instance, moving the attachment point from the 3- to the 2-position of the pyridine ring can alter the hydrogen-bonding network with catalytic residues and modulate inhibitor-enzyme residence time [1]. While direct comparative IC₅₀ or Kᵢ data for this specific compound pair are not publicly available, the regioisomeric distinction represents a verifiable chemical difference with a documented potential to influence biological activity. Procurement of the incorrect regioisomer could invalidate experimental results if the intended molecular target is sensitive to pyridyl orientation.

regioisomer comparison pyridinyl urea structure-activity relationship

Pyrrolidinone Core Differentiation from Acyclic or Alternative Cyclic Urea Scaffolds

The 5-oxopyrrolidine ring introduces conformational restriction into the urea pharmacophore compared to acyclic 1,3-disubstituted ureas or urea derivatives built on alternative cyclic scaffolds (e.g., piperidine, azetidine) . In the broader medicinal chemistry literature, pyrrolidin-3-yl ureas have been employed to achieve specific dihedral angle constraints that can enhance target selectivity; for example, the (pyrrolidin-3-yl)urea motif has been utilized in chemokine receptor antagonists (CCR1, CCR3) to achieve selectivity profiles not attainable with linear urea linkers [1]. The combination of the pyrrolidinone ring with the 4-ethoxyphenyl and pyridin-3-yl groups in the target compound creates a unique conformational ensemble that is not replicated by simple N,N'-disubstituted ureas lacking the cyclic constraint. Quantitative conformational comparison data (e.g., dihedral angle distributions from X-ray or computational analysis) are not available for this specific compound, but the presence of the pyrrolidinone ring is a verifiable structural feature that distinguishes it from acyclic urea analogs.

pyrrolidinone scaffold conformational restriction urea bioisostere

Recommended Application Scenarios for 1-(1-(4-Ethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(pyridin-3-yl)urea Based on Available Evidence


Chemical Probe Development for Soluble Epoxide Hydrolase (sEH) Structure–Activity Relationship Studies

The 1,3-disubstituted urea motif with an ether-functionalized aryl group is a well-established pharmacophore for sEH inhibition. This compound, containing a 4-ethoxyphenyl group and a pyridin-3-yl urea, can serve as a scaffold-hopping starting point for sEH inhibitor optimization campaigns, particularly for exploring the effects of pyridyl regioisomerism and pyrrolidinone conformational restriction on inhibitor potency and residence time, as documented in analogous sEH urea series [1].

Negative Control for M4 Muscarinic PAM Studies Requiring Chemotype Selectivity

Given that this compound does not share the thieno[2,3-c]pyridazine core of established M4 PAM tool compounds (VU0467154, VU6005806), it may be employed as a structurally divergent negative control in M4 PAM screening cascades to verify that observed pharmacological effects are chemotype-specific rather than arising from nonspecific urea-mediated interactions [2].

Synthetic Intermediate or Library Synthesis Building Block

The compound's pyrrolidinone-urea scaffold with a pyridin-3-yl handle and an ethoxyphenyl group provides multiple diversification points for parallel library synthesis. Researchers in medicinal chemistry can utilize this compound as a key intermediate for generating focused libraries exploring urea-based inhibitors of various serine hydrolases or kinases [3].

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